

Technical Guide: Chemical Properties of 2-Bromo-5-chloro-3-methylpyrazine

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Compound of Interest

Compound Name: 2-Bromo-3-chloro-5-methylpyrazine

Cat. No.: B12441070

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Important Note for the Reader: The request specified "**2-Bromo-3-chloro-5-methylpyrazine**." However, extensive searches of chemical databases and scientific literature yielded no specific experimental or supplier data for this particular isomer. In contrast, a wealth of information is available for the closely related, commercially available isomer, 2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1). It is highly probable that this is the compound of interest. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-5-chloro-3-methylpyrazine.

Introduction

2-Bromo-5-chloro-3-methylpyrazine is a halogenated heterocyclic compound that serves as a versatile and valuable intermediate in organic synthesis.^[1] Its pyrazine core, substituted with a methyl group and two different halogens, offers a unique combination of reactive sites. This structural arrangement allows for selective and sequential functionalization, making it a key building block in the development of fine chemicals and complex pharmaceutical molecules.^[1] ^[2] The differential reactivity between the bromine and chlorine atoms is a key feature, enabling regioselective modifications in cross-coupling and nucleophilic substitution reactions.^[2] This guide provides a technical overview of its chemical properties, synthesis, analytical characterization, and safety information for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of 2-Bromo-5-chloro-3-methylpyrazine are summarized below.

These computed and reported values are essential for its handling, storage, and application in synthetic procedures.

| Property | Value | Source(s) |
|-------------------|---|---|
| IUPAC Name | 2-bromo-5-chloro-3-methylpyrazine | [2] [3] |
| CAS Number | 1260664-82-1 | [1] [2] [3] |
| Molecular Formula | C ₅ H ₄ BrClN ₂ | [1] [2] [3] |
| Molecular Weight | 207.45 g/mol | [3] |
| Monoisotopic Mass | 205.92464 Da | [3] |
| Physical Form | Colorless to white, yellow, pink, or brown liquid, semi-solid, or solid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI | InChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 | [1] [3] |
| InChIKey | DDXSLISYCFQCY-UHFFFAOYSA-N | [1] [3] |
| SMILES | CC1=NC(=CN=C1Br)Cl | [3] |
| XLogP3 | 2.2 | [3] |

Synthesis and Experimental Protocols

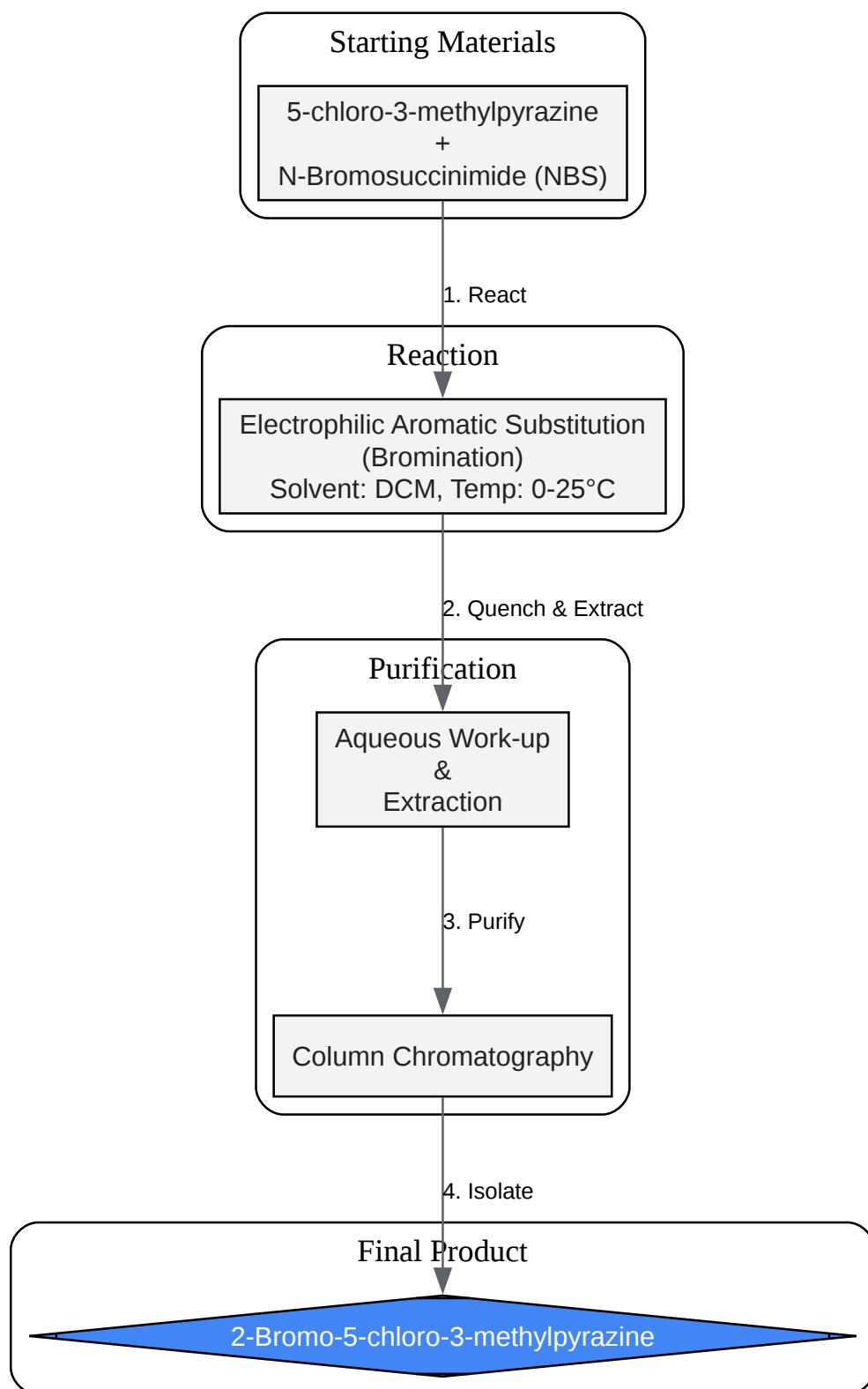
Established Synthetic Route

The primary and most common method for synthesizing 2-Bromo-5-chloro-3-methylpyrazine is through the direct electrophilic bromination of a pyrazine precursor.[\[1\]](#)

Protocol: Bromination of 5-chloro-3-methylpyrazine

The established route involves the bromination of 5-chloro-3-methylpyrazine using a suitable brominating agent like N-bromosuccinimide (NBS) or elemental bromine (Br₂).[\[1\]](#)

- Reaction Setup: To a solution of 5-chloro-3-methylpyrazine in a suitable organic solvent (e.g., dichloromethane or carbon tetrachloride), add the brominating agent (e.g., N-bromosuccinimide) portion-wise.
- Temperature Control: The reaction is typically performed at a controlled temperature, often between 0–25 °C, to manage exothermic processes and prevent the formation of dibrominated byproducts.[\[1\]](#)
- Reaction Monitoring: The progress of the reaction can be monitored by standard techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., sodium thiosulfate to quench excess bromine) and water. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
- Purification: The crude product is concentrated under reduced pressure. Final purification to achieve high purity (≥98%) is commonly performed using column chromatography on silica gel.[\[1\]](#)



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Caption: Synthesis workflow for 2-Bromo-5-chloro-3-methylpyrazine.

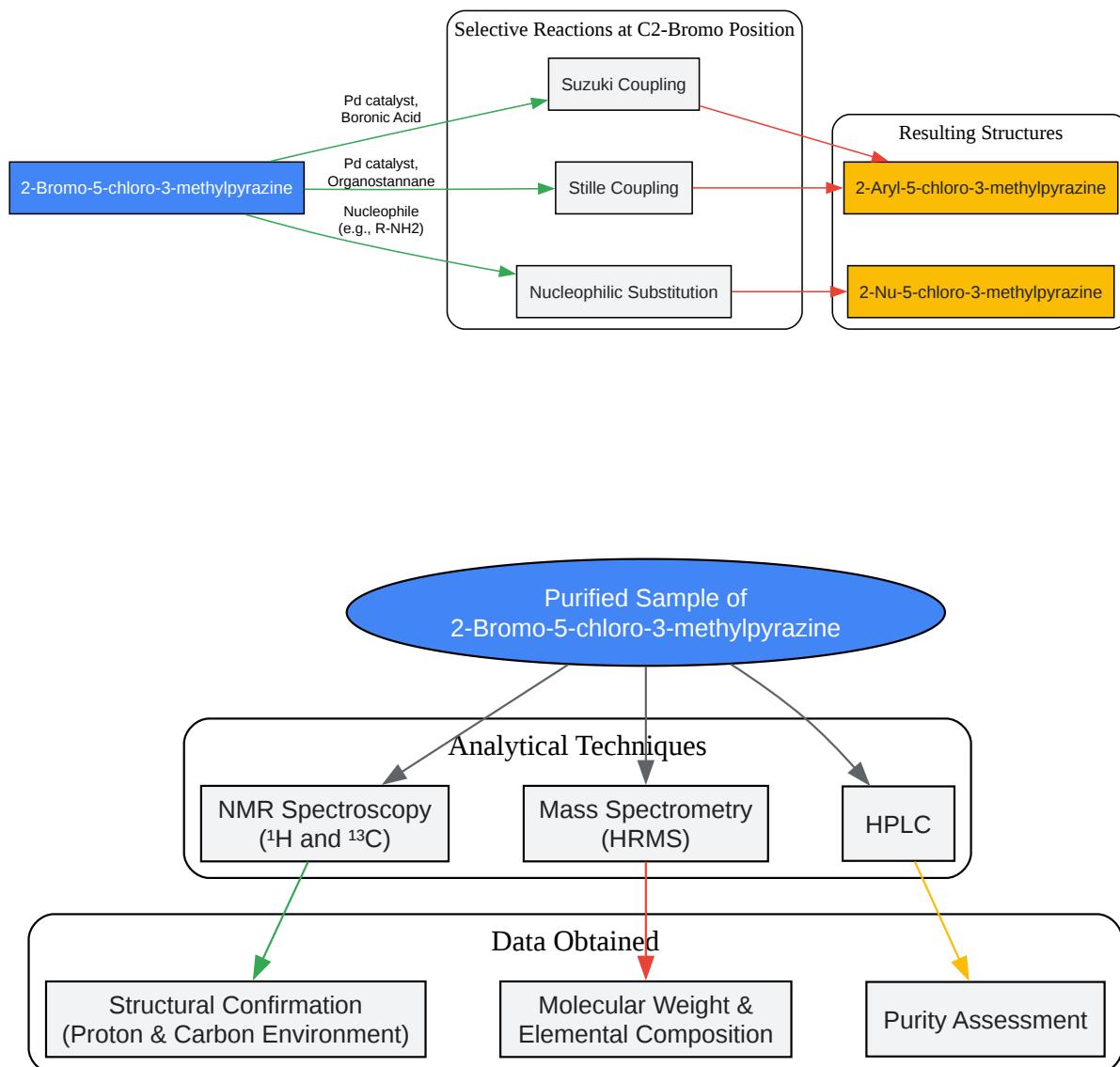
Reactivity and Applications

Chemical Reactivity

The reactivity of 2-Bromo-5-chloro-3-methylpyrazine is dominated by the differential reactivity of its two halogen substituents.[\[1\]](#)

- Bromine Atom (C2 position): The bromine atom at the 2-position is significantly more labile and reactive compared to the chlorine atom.[\[1\]](#)[\[2\]](#) It readily participates in various organic reactions, including:
 - Nucleophilic Aromatic Substitution (SNA_r): The bromo group is preferentially displaced by nucleophiles.
 - Cross-Coupling Reactions: It is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[\[2\]](#)
- Chlorine Atom (C5 position): The chlorine atom is less reactive, allowing for selective functionalization at the C2 position while leaving the C5 position intact for subsequent transformations if desired.[\[2\]](#)

This regioselective reactivity makes the compound a highly strategic building block in multi-step syntheses.



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References

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